molecular formula C13H16O B8164512 1-Ethynyl-2-isobutoxy-3-methylbenzene

1-Ethynyl-2-isobutoxy-3-methylbenzene

Cat. No.: B8164512
M. Wt: 188.26 g/mol
InChI Key: WJPGGLJUHOPEEW-UHFFFAOYSA-N
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Description

1-Ethynyl-2-isobutoxy-3-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethynyl group, an isobutoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2-isobutoxy-3-methylbenzene typically involves the following steps:

    Formation of the Benzene Derivative: The starting material, a benzene derivative, undergoes electrophilic aromatic substitution to introduce the ethynyl group. This step often involves the use of acetylene and a suitable catalyst.

    Introduction of the Isobutoxy Group: The isobutoxy group can be introduced through a nucleophilic substitution reaction, where an isobutyl alcohol reacts with the benzene derivative in the presence of a strong base.

    Methylation: The final step involves the methylation of the benzene ring, which can be achieved using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-isobutoxy-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of various substituted benzene compounds depending on the reagents used.

Scientific Research Applications

1-Ethynyl-2-isobutoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-isobutoxy-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the isobutoxy and methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Ethynyl-2-methoxy-3-methylbenzene
  • 1-Ethynyl-2-ethoxy-3-methylbenzene
  • 1-Ethynyl-2-propoxy-3-methylbenzene

Comparison: 1-Ethynyl-2-isobutoxy-3-methylbenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-ethynyl-3-methyl-2-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-5-12-8-6-7-11(4)13(12)14-9-10(2)3/h1,6-8,10H,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPGGLJUHOPEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#C)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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